molecular formula C12H20N4O B1482061 (1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098121-98-1

(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1482061
CAS No.: 2098121-98-1
M. Wt: 236.31 g/mol
InChI Key: UBQYDFUBLVSMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H20N4O and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes involved in peptide synthesis, potentially acting as a chiral auxiliary . Additionally, the triazole ring can form stable complexes with metal ions, which may affect metalloenzymes and their catalytic activities . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling proteins, leading to altered cellular responses . For example, it may affect the phosphorylation status of key signaling molecules, thereby influencing downstream pathways. Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or activating their catalytic functions . The triazole ring, on the other hand, can coordinate with metal ions, affecting the structure and function of metalloenzymes . These interactions lead to changes in enzyme activity and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial for its biochemical applications. In laboratory settings, the compound has shown varying degrees of stability depending on the conditions. It is generally stable under neutral pH and room temperature but may degrade under acidic or basic conditions . Long-term studies have indicated that the compound can have sustained effects on cellular functions, with some effects becoming more pronounced over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . These threshold effects highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can be metabolized into various intermediates, which may further participate in biochemical reactions. These metabolic processes can influence the overall metabolic flux and levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution is influenced by factors such as lipophilicity and affinity for binding proteins, which determine its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the nucleus may influence gene expression, while its localization in the mitochondria can impact cellular metabolism .

Properties

IUPAC Name

[1-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-11-7-16(14-13-11)8-12-2-1-5-15(12)6-10-3-4-10/h7,10,12,17H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQYDFUBLVSMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2CC2)CN3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-((1-(cyclopropylmethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.